1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

Description

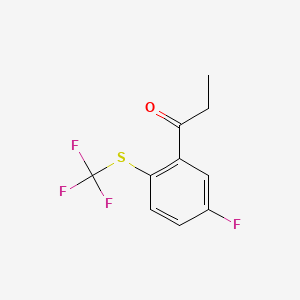

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aryl ketone featuring a trifluoromethylthio (-SCF₃) substituent at the 2-position and a fluorine atom at the 5-position of the phenyl ring. The compound’s structure combines electron-withdrawing groups (fluoro and trifluoromethylthio) with a propan-1-one moiety, which likely enhances its electrophilicity and stability. Such structural attributes are critical in organic synthesis, particularly in coupling reactions and pharmaceutical applications, where substituent effects dictate reactivity and biological activity .

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[5-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

SIRUGDLIWOVOJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-fluoro-2-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired ketone . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine and trifluoromethylthio groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Addition: The carbonyl group in the compound can participate in addition reactions with nucleophiles, forming various addition products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug design and development.

Medicine: Fluorinated compounds, including this one, are often explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s distinct features are best contextualized by comparing it to structurally related aryl ketones:

Reactivity in Coupling Reactions

- Halogenated Aryl Ketones : Compounds like 1-(3-fluorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one exhibit coupling yields of 60–73% in C-O bond-forming reactions, attributed to the electron-withdrawing nature of halogens . The target compound’s -SCF₃ group may further enhance electrophilicity but could reduce yields due to steric constraints, as seen in thiophene derivatives (50–58% yields) .

- Trifluoromethyl vs. However, steric bulk from -SCF₃ may slow reaction kinetics compared to -CF₃ analogs .

Substituent Position and Electronic Effects

- Fluorine Position : Para-fluoro (4-F) and meta-fluoro (3-F) substituents in aryl ketones show comparable reactivity (e.g., 67–73% yields), but the target’s 5-F (meta) placement may direct regioselectivity in reactions .

- Methoxy and Chloro Substituents : Compounds like 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () demonstrate that electron-donating groups (e.g., -OCH₃) can counteract the electron-withdrawing effects of halogens, altering reaction pathways .

Biological Activity

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol, is an organic compound notable for its unique structural features that include a ketone functional group and trifluoromethylthio substituents. These characteristics significantly influence its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C10H8F4OS

- Molecular Weight : 252.23 g/mol

- Structural Features : Contains a phenyl ring with fluorine and trifluoromethylthio groups.

These substituents enhance the compound's lipophilicity, which plays a crucial role in its interaction with biological membranes and proteins, potentially modulating enzyme activity and receptor binding.

The mechanism of action of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group is particularly noted for enhancing binding affinity to certain receptors, which can lead to increased efficacy in therapeutic contexts. This compound's lipophilic nature allows it to penetrate lipid membranes effectively, influencing cellular processes such as enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have shown significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The presence of fluorinated substituents has been correlated with enhanced activity against these pathogens .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity could have implications for drug development targeting specific diseases .

Case Studies and Research Findings

A selection of research findings highlights the biological relevance of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives with similar trifluoromethylthio groups exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against S. aureus. This suggests that the compound may possess comparable or superior antimicrobial properties when optimized .

- Comparative Analysis : In comparative studies, compounds featuring the trifluoromethylthio group showed improved potency against targets compared to their non-fluorinated counterparts. For instance, SAR studies indicated that fluorination at specific positions significantly enhances biological activity by improving binding interactions with target proteins .

Data Table: Comparison of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one | Ketone group, trifluoromethylthio substituent | Enhanced lipophilicity and receptor binding |

| 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-one | Fluorine at a different position | Changes in reactivity and potential applications |

| 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one | Additional trifluoromethyl group | Improved stability and lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.